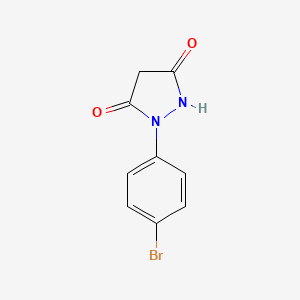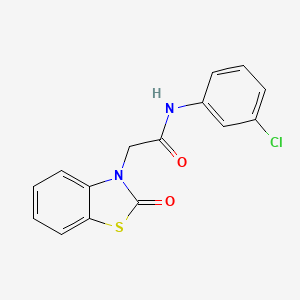![molecular formula C21H26N2O3 B5539248 4-[4-(diethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5539248.png)
4-[4-(diethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinolinones involves various methodologies that have been a focus for synthetic organic chemists due to the compound's importance. Various substituted quinolinones, including the one , can be synthesized through different derivatives, highlighting their versatile therapeutic activities such as antiulcer, antihypertensive, analgesic, anti-inflammatory, antiviral, antifungal, anticancer, and antihistaminic properties (Asif, 2016).
Molecular Structure Analysis
The molecular structure of quinolinones includes a bicyclic nature with the fusion of benzene and pyridine rings. This structural feature is critical for the compound's pharmacological activities. The structural diversity of quinolinones and their derivatives, such as chromenoquinolinones, isoquinolinones, and 4-quinolinones, plays a vital role in their wide range of therapeutic activities (Demeunynck & Baussanne, 2013).
Chemical Reactions and Properties
Quinolinones undergo various chemical reactions, including cyclizations of alkenyl(alkynyl)-functionalized quinazolinones and their heteroanalogues. These reactions are powerful strategies for constructing polyheterocyclic structures, significantly enhancing their synthetic and pharmacological potential (Vaskevych, Dekhtyar, & Vovk, 2023).
Physical Properties Analysis
The physical properties of quinolinones, including solubility, melting points, and crystalline structure, are influenced by their molecular structure and substituents. These properties are essential for determining the compound's suitability in various pharmaceutical formulations and its bioavailability.
Chemical Properties Analysis
Quinolinones' chemical properties, such as reactivity with different reagents and stability under various conditions, are crucial for their biological activities and therapeutic applications. The compound's ability to form stable chelating complexes due to its high electron density is significant for its anticorrosive material applications (Verma, Quraishi, & Ebenso, 2020).
Applications De Recherche Scientifique
Synthesis Techniques
Researchers have developed synthetic methodologies for compounds analogous to 4-[4-(diethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, focusing on the creation of complex quinolinone structures. For instance, the general method for synthesizing 3-(3',3'-dimethylallyl)-4hydroxy-2-quinolinones demonstrates the versatility of diethyl malonate derivatives in constructing quinolinone frameworks, which are significant in the context of alkaloid synthesis (Sekar & Prasad, 1999).
Biological Evaluation
The biological activities of quinolinone derivatives have been extensively studied, with a particular emphasis on their anticancer properties. A notable example includes the evaluation of coumarin and quinolinone-3-aminoamide derivatives, which were synthesized and tested for their efficacy in inhibiting cancer cell growth. The structural elucidation of these compounds was achieved through X-ray diffraction analysis, highlighting their potential as anticancer agents (Matiadis et al., 2013).
Material Science Applications
In material science, the photophysical properties of amino-acyl-quinoxalinone yellow dyes, which are structurally related to the compound , have been investigated. These studies offer insights into the singlet and triplet state properties of such dyes, as well as their efficiency in generating singlet oxygen, which is crucial for applications in photochemistry and photophysics (Mousa et al., 2021).
Propriétés
IUPAC Name |
4-[4-(diethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-5-23(6-2)15-9-7-14(8-10-15)17-13-20(24)22-18-11-16(25-3)12-19(26-4)21(17)18/h7-12,17H,5-6,13H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYKNFDLFRANFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2CC(=O)NC3=C2C(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(diethylamino)phenyl]-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(2,6-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5539172.png)
![N-(2,4-dimethylphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5539173.png)
![3-{[4-(4-ethoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5539178.png)
![[2-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5539182.png)

![1-[5-(2-chlorophenyl)-2-furoyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5539193.png)
![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5539200.png)
![N-(2,4-dimethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5539203.png)
![4-(3-chlorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-pyrimidinamine hydrochloride](/img/structure/B5539214.png)


![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methylphenyl)ethanone](/img/structure/B5539259.png)

